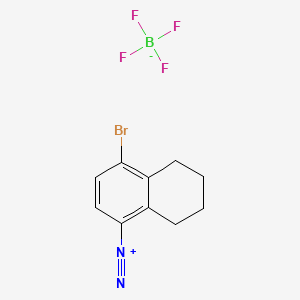![molecular formula C13H22O B14343917 3-tert-Butylbicyclo[3.3.1]nonan-9-one CAS No. 92957-74-9](/img/structure/B14343917.png)
3-tert-Butylbicyclo[3.3.1]nonan-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-tert-Butylbicyclo[331]nonan-9-one is a bicyclic ketone with a unique structure that includes a tert-butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butylbicyclo[3.3.1]nonan-9-one typically involves the construction of the bicyclo[3.3.1]nonane core followed by the introduction of the tert-butyl group. One common method involves the Diels-Alder reaction, which is a powerful tool for constructing bicyclic structures. The reaction between a suitable diene and dienophile under controlled conditions can yield the desired bicyclic framework .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification processes such as crystallization or distillation to obtain the pure compound. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-tert-Butylbicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield alcohols.
Substitution: The tert-butyl group can participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-tert-Butylbicyclo[3.3.1]nonan-9-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-tert-Butylbicyclo[3.3.1]nonan-9-one involves its interaction with molecular targets through its functional groups. The ketone group can form hydrogen bonds and participate in nucleophilic addition reactions, while the tert-butyl group can influence the compound’s steric properties and reactivity. These interactions can affect various molecular pathways and biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.3.1]nonan-9-one: Lacks the tert-butyl group, leading to different chemical properties and reactivity.
3-Substituted 3-azabicyclo[3.3.1]nonan-9-one: Contains an additional nitrogen atom, which can significantly alter its chemical behavior and applications.
Uniqueness
3-tert-Butylbicyclo[3.3.1]nonan-9-one is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic effects. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propiedades
Número CAS |
92957-74-9 |
|---|---|
Fórmula molecular |
C13H22O |
Peso molecular |
194.31 g/mol |
Nombre IUPAC |
3-tert-butylbicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C13H22O/c1-13(2,3)11-7-9-5-4-6-10(8-11)12(9)14/h9-11H,4-8H2,1-3H3 |
Clave InChI |
BUTGLKFHUFLCSH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CC2CCCC(C1)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



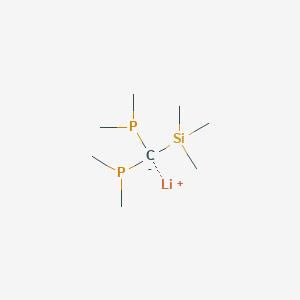
![1-(4-Bromophenyl)-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B14343853.png)
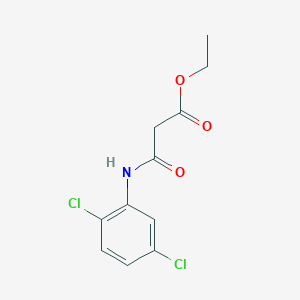
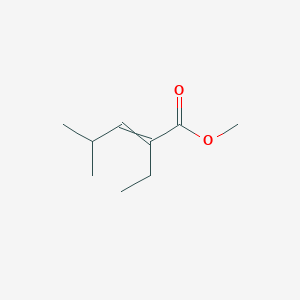
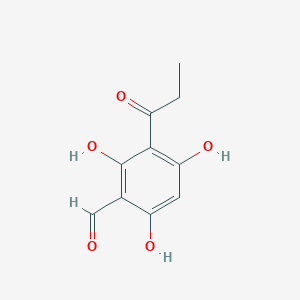
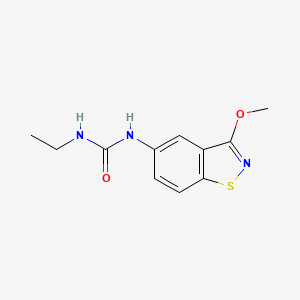
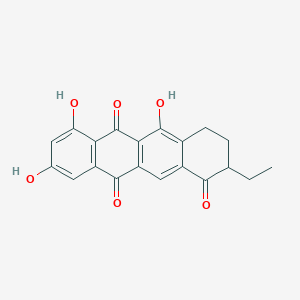

methanone](/img/structure/B14343892.png)
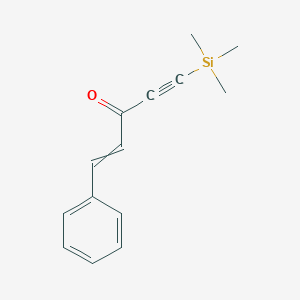
![Disulfide, bis[4-(methylsulfonyl)phenyl]](/img/structure/B14343910.png)

